molecular formula C9H19NO2S B13226907 N-ethyl-2-methanesulfonylcyclohexan-1-amine

N-ethyl-2-methanesulfonylcyclohexan-1-amine

Cat. No.: B13226907
M. Wt: 205.32 g/mol
InChI Key: PPJCKDQTACWVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methanesulfonylcyclohexan-1-amine (CAS 1343701-24-5) is a chemical compound supplied for research and development purposes. With the molecular formula C 9 H 19 NO 2 S and a molecular weight of 205.32 g/mol, this amine derivative features a cyclohexane ring core substituted with an N-ethylamine group and a methanesulfonyl group at the second carbon . The methanesulfonyl (mesyl) group is a versatile functional handle in synthetic organic chemistry, making this compound a potential building block for the construction of more complex molecules, including novel peptides and small molecule libraries. In research contexts, this compound falls into the category of organic building blocks used in chemical biology and medicinal chemistry exploration. Its structure suggests potential application in the synthesis of constrained peptides or peptidomimetics, where the cyclohexane scaffold can introduce conformational rigidity. Furthermore, compounds with sulfonyl groups are often investigated for their role in facilitating amide bond formation or as part of studies into sustainable synthesis methods, such as those minimizing protecting group manipulations . This reagent is provided as a high-purity material for use in laboratory settings exclusively. Please Note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

N-ethyl-2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-3-10-8-6-4-5-7-9(8)13(2,11)12/h8-10H,3-7H2,1-2H3

InChI Key

PPJCKDQTACWVFC-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCCC1S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methanesulfonylcyclohexan-1-amine typically involves the reaction of cyclohexanone with ethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Cyclohexanone: reacts with to form an intermediate imine.

  • The imine is then treated with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted amines and sulfonamides.

Scientific Research Applications

N-ethyl-2-methanesulfonylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-ethyl-2-methanesulfonylcyclohexan-1-amine and related cyclohexanamine derivatives:

Compound Name Molecular Formula Substituents (Position) Amine Type Key Functional Groups Potential Applications References
This compound C₉H₁₉NO₂S Ethyl (N), Methanesulfonyl (C2) Secondary Sulfonyl, Amine Medicinal chemistry, Catalysis N/A
N-Methyl-2-(2-methylbutyl)cyclohexan-1-amine C₁₂H₂₅N Methyl (N), 2-Methylbutyl (C2) Secondary Alkyl, Amine Organic synthesis
Propylhexadrine (N,a-Dimethylcyclohexane-ethylamine) C₁₀H₂₁N Ethyl (N), Methyl (C1) Tertiary Alkyl, Cyclohexane Stimulant (historical use)
N-Ethyl-1-phenylcyclohexan-1-amine C₁₄H₂₁N Ethyl (N), Phenyl (C1) Secondary Aromatic, Amine Material science
N,N-Dimethylcyclohexylamine C₈H₁₇N Dimethyl (N) Tertiary Alkyl Catalyst in polyurethane foam

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